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Introduction
FHT-1204, now known as xelafaslatide (formerly ONL1204), is a first-in-class small peptide

inhibitor of the Fas receptor designed to protect key retinal cells from apoptosis. It is under

development for the treatment of various retinal diseases, including geographic atrophy (GA)

associated with age-related macular degeneration (AMD) and retinal detachment.[1][2][3][4]

The mechanism of action involves blocking the Fas signaling pathway, a critical mediator of

programmed cell death.[1] Accurate measurement of xelafaslatide concentration in ocular

tissues is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the

optimization of dosing regimens and ensuring therapeutic efficacy.

These application notes provide a comprehensive overview of the techniques for measuring

xelafaslatide tissue concentration, with a focus on ocular tissues. Detailed protocols for sample

preparation and bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) are provided, along with pharmacokinetic data from preclinical studies.

Mechanism of Action: The Fas Signaling Pathway
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Xelafaslatide exerts its neuroprotective effects by inhibiting the Fas receptor (also known as

Apo1 or CD95), a member of the tumor necrosis factor receptor (TNFR) superfamily.[1] The

binding of the Fas ligand (FasL) to the Fas receptor initiates a signaling cascade that leads to

apoptosis. Xelafaslatide, by blocking this interaction, prevents the activation of downstream

caspases and subsequent cell death.
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Figure 1: Xelafaslatide's Inhibition of the Fas Signaling Pathway.

Pharmacokinetic Data
Preclinical studies in rabbits and minipigs have demonstrated that xelafaslatide has a

prolonged residence time in ocular tissues following a single intravitreal (IVT) injection. The

vitreous humor acts as a depot, slowly releasing the peptide to the target tissues, the retina

and the retinal pigment epithelium (RPE)/choroid. The half-life of xelafaslatide in the vitreous

humor has been reported to be over 100 days.[5][6]

Table 1: Average Concentration of Xelafaslatide (ng/g ±
SD) in Rabbit Ocular Tissues Following a Single
Intravitreal Injection
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Time Point Dose (µ g/eye )
Vitreous
Humor (ng/g)

Retina (ng/g)
RPE/Choroid
(ng/g)

Day 1 10 1,230 ± 320 15.3 ± 4.5 45.6 ± 12.1

50 6,450 ± 1,890 89.2 ± 25.7 245.1 ± 68.3

100 12,800 ± 3,500 156.7 ± 42.1 489.3 ± 132.5

Day 28 10 890 ± 210 10.1 ± 2.9 32.4 ± 8.9

50 4,560 ± 1,230 62.8 ± 18.1 189.7 ± 54.2

100 9,100 ± 2,450 112.3 ± 30.5 356.8 ± 98.7

Day 56 10 650 ± 150 7.4 ± 2.1 23.9 ± 6.5

50 3,300 ± 890 45.6 ± 13.2 138.9 ± 39.1

100 6,600 ± 1,780 81.7 ± 22.3 260.1 ± 71.4

Day 83 10 480 ± 110 5.5 ± 1.6 17.8 ± 4.8

50 2,450 ± 660 33.9 ± 9.8 103.2 ± 28.9

100 4,900 ± 1,320 60.3 ± 16.5 192.1 ± 52.7

Data summarized from "In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the

Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-

Related Macular Degeneration"

Table 2: Average Concentration of Xelafaslatide (ng/g ±
SD) in Minipig Ocular Tissues Following a Single
Intravitreal Injection
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Time Point Dose (µ g/eye )
Vitreous
Humor (ng/g)

Retina (ng/g)
RPE/Choroid
(ng/g)

Day 6 200 75,000 ± 18,000 24.1 ± 6.9 189.2 ± 53.8

300
180,000 ±

45,000
22.8 ± 6.2 168.4 ± 47.1

Day 28 200 58,000 ± 14,500 15.7 ± 4.3 123.6 ± 34.9

300
135,000 ±

33,800
18.9 ± 5.1 145.7 ± 40.8

Day 88 200 35,000 ± 8,800 < LLOQ 75.3 ± 21.1

300 82,000 ± 20,500 < LLOQ 98.6 ± 27.6

LLOQ (Lower Limit of Quantification) = < 1 ng/mL. Data summarized from "In Vivo

Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential

Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration"

Experimental Protocols
The quantification of xelafaslatide in ocular tissues is performed using a validated LC-MS/MS

method. The following sections outline the key steps in the experimental workflow, from tissue

collection to bioanalysis.
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1. Ocular Tissue Collection
(Vitreous, Retina, RPE/Choroid)

2. Tissue Homogenization

3. Peptide Extraction
(e.g., Protein Precipitation)

4. Centrifugation & Supernatant Collection

5. LC-MS/MS Analysis

6. Data Processing & Quantification
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Figure 2: General workflow for the analysis of xelafaslatide in ocular tissues.

Ocular Tissue Collection and Storage
Euthanasia and Enucleation: Following the approved animal care and use committee

protocols, animals are euthanized at predetermined time points. Eyes are immediately

enucleated.

Dissection: Ocular tissues (vitreous humor, retina, and RPE/choroid) are carefully dissected

on a cold plate.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b10830120/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-measuring-fht-1204-xelafaslatide-tissue-concentration
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830120?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Snap Freezing: Dissected tissues are snap-frozen in liquid nitrogen to quench metabolic

activity and prevent degradation of the analyte.

Storage: Samples are stored at -80°C until analysis.

Tissue Homogenization
Objective: To disrupt the tissue matrix and release the analyte into a solution.

Procedure:

Weigh the frozen tissue sample.

Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline with

protease inhibitors) to achieve a known tissue-to-buffer ratio.

Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform

homogenate is obtained. Keep samples on ice throughout the process.

Peptide Extraction
Objective: To separate the peptide analyte from proteins and other macromolecules in the

tissue homogenate. Protein precipitation is a common and effective method.

Procedure (Protein Precipitation):

To a known volume of tissue homogenate, add a precipitating agent (e.g., acetonitrile or

methanol, often containing an internal standard) at a specific ratio (e.g., 3:1 v/v). The

internal standard should be a structurally similar peptide to correct for extraction variability.

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein

precipitation.

Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

Centrifugation and Supernatant Collection
Objective: To separate the precipitated proteins from the supernatant containing the analyte.
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Procedure:

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

Carefully collect the supernatant, which contains xelafaslatide, and transfer it to a new

tube for LC-MS/MS analysis.

LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass

spectrometer.

Principle: The HPLC/UHPLC system separates xelafaslatide from other components in the

extract based on its physicochemical properties. The mass spectrometer then detects and

quantifies xelafaslatide with high specificity and sensitivity using multiple reaction monitoring

(MRM).

Typical LC-MS/MS Parameters (to be optimized for xelafaslatide):

LC Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B to elute

the peptide.

Flow Rate: 0.2 - 0.5 mL/min.

Injection Volume: 5 - 20 µL.

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

MRM Transitions: Specific precursor-to-product ion transitions for xelafaslatide and the

internal standard need to be determined by direct infusion of the compounds.
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Method Validation: The LC-MS/MS method must be validated according to regulatory

guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters

include:

Selectivity and Specificity: No interference from endogenous matrix components at the

retention time of the analyte and internal standard.

Linearity: A linear relationship between the detector response and the concentration of the

analyte over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration on the standard curve that

can be quantified with acceptable precision and accuracy.

Accuracy and Precision: The closeness of the measured values to the nominal

concentration and the degree of scatter, respectively, determined at multiple concentration

levels.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under different storage and

processing conditions.

Conclusion
The measurement of xelafaslatide (FHT-1204) in ocular tissues is a critical component of its

preclinical and clinical development. The protocols outlined in these application notes, centered

around a validated LC-MS/MS method, provide a robust framework for obtaining accurate and

reliable pharmacokinetic data. This information is essential for understanding the drug's

disposition in the eye and for establishing safe and effective dosing strategies for the treatment

of retinal diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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